Bienvenue dans la boutique en ligne BenchChem!

6-MB-Campsodiumsalt

PKA Epac cAMP signaling

6-MB-cAMP sodium salt (N⁶-Monobutyryladenosine-3′,5′-cyclic monophosphate) is a cell-permeable cAMP analog with a butyryl modification that confers PDE resistance and selective activation of PKA while minimizing Epac/NCS-Rapgef2 cross-activation. Essential for unambiguous PKA signaling in systems co-expressing multiple cAMP effectors (e.g., neuroendocrine, cardiac, smooth muscle). For protocols requiring sustained PKA activation without confounding Epac effects, this is the validated tool.

Molecular Formula C14H17N5NaO7P
Molecular Weight 421.28 g/mol
Cat. No. B13837643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-MB-Campsodiumsalt
Molecular FormulaC14H17N5NaO7P
Molecular Weight421.28 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+]
InChIInChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1
InChIKeyGEIVLDFSTXXVRY-HOLUKZPASA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-MB-cAMP Sodium Salt: A PKA-Selective, Phosphodiesterase-Resistant cAMP Analog for Targeted cAMP Pathway Dissection


6-MB-cAMP sodium salt (N⁶-Monobutyryladenosine-3′,5′-cyclic monophosphate sodium salt, CAS 70253-67-7) is a cell-permeable cyclic AMP analog classified among 6-position-modified cAMP derivatives [1]. Unlike endogenous cAMP or broadly activating analogs, 6-MB-cAMP functions as a selective activator of cAMP-dependent protein kinase (PKA) while exhibiting markedly reduced or negligible activation of the exchange protein directly activated by cAMP (Epac) and the neuritogenic cAMP sensor-Rapgef2 (NCS-Rapgef2) [2]. Its structural modification—specifically a butyryl substitution at the N⁶ position—confers resistance to hydrolysis by multiple phosphodiesterase (PDE) isoforms and enables efficient membrane permeation .

Why 8-Br-cAMP or 8-CPT-cAMP Cannot Substitute for 6-MB-cAMP Sodium Salt in cAMP Effector-Specific Studies


Broad-spectrum cAMP analogs such as 8-Br-cAMP and 8-pCPT-cAMP activate both PKA and Epac with equal potency to endogenous cAMP, creating ambiguous signaling readouts that cannot be unambiguously assigned to either downstream effector [1]. In contrast, 6-position-modified analogs including 6-MB-cAMP exhibit a fundamental functional divergence: they function as full PKA activators while serving as inefficient or negligible Epac activators [1]. This biochemical divergence is not subtle—commonly used pan-activators produce concurrent engagement of PKA-dependent phosphorylation cascades and Epac-Rap1 signaling, confounding experimental interpretation in any system where both effectors are expressed. The procurement decision therefore directly determines whether a study can attribute observed phenotypes specifically to PKA, Epac, or the combination thereof. Simply substituting an in-class analog without verifying effector selectivity profile risks invalidating the entire experimental framework.

Quantitative Differentiation Evidence: 6-MB-cAMP Sodium Salt Versus Key cAMP Analog Comparators


Functional Selectivity: 6-MB-cAMP Is a Full PKA Activator with Negligible Epac Activation, Unlike 8-Br-cAMP and 8-pCPT-cAMP

A comprehensive cAMP analog mapping study systematically evaluated the ability of 6-MB-cAMP and comparator analogs to activate PKA (cAPK) versus Epac1. 6-MB-cAMP and other 6-modified cAMP analogs were characterized as inefficient Epac activators while retaining full PKA activation capacity relative to cAMP. In contrast, the widely used analogs 8-Br-cAMP and 8-pCPT-cAMP activated Epac and PKA equally as well as cAMP (full agonists for both effectors) [1]. The combination of 8-pCPT and 2′-O-methyl substitutions improved Epac/PKA binding selectivity by approximately three orders of magnitude, whereas 6-substituted analogs conferred selective PKA activation [1].

PKA Epac cAMP signaling effector selectivity

Discrimination Against NCS-Rapgef2: 6-MB-cAMP Exhibits Low Efficacy at the Third cAMP Sensor While Retaining PKA Activation

In neuroendocrine NS-1 cells engineered for high-content screening of the three intracellular cAMP sensors, 6-MB-cAMP (N6-MBC-cAMP) demonstrated selective PKA activation with an EC50 of 265 μM, while exhibiting low efficacy at NCS-Rapgef2 [1]. By comparison, the Epac-selective activator 8-CPT-2′-O-Me-cAMP showed selectivity for Epac over both PKA and NCS-Rapgef2, while N6-Phe-cAMP acted as a full NCS-Rapgef2 agonist (EC50 = 256 μM) with little or no activity against Epac or PKA [1]. The whole-cell assay platform integrates membrane permeability, target selectivity, and intrinsic potency into each EC50 measurement [1].

NCS-Rapgef2 PKA neuroendocrine cAMP sensor selectivity

PKA Site-Selectivity: 6-MB-cAMP Preferentially Targets the A-Site of Type II PKA Regulatory Subunits

Beyond effector-level discrimination, 6-MB-cAMP exhibits site-selective binding within the PKA holoenzyme itself. The compound strongly prefers the A-site of cAMP-dependent protein kinase type II (cAK II), distinguishing it from endogenous cAMP and non-selective analogs that occupy both A- and B-sites without preference [1]. This site-selectivity enables combinatorial PKA activation strategies—for instance, combining 6-MB-cAMP with a B-site-selective analog such as Sp-5,6-DCl-cBIMPS permits targeted activation of type II PKA [1].

PKA regulatory subunits A-site B-site kinase activation

Functional Receptor Discrimination: 6-MB-cAMP Differentially Modulates P2X1 Versus P2X2 Receptor Currents

In electrophysiological studies using HEK cells transiently transfected with P2X receptor cDNAs, the PKA activator 6-MB-cAMP produced no effect on P2X1 currents, but significantly inhibited P2X2 currents [1]. This receptor subtype-specific modulation contrasts with the effects of Epac activation (via the selective Epac activator 007-AM), which inhibited P2X1 currents while enhancing P2X2 current amplitude [1]. The differential response patterns demonstrate that P2X1 and P2X2 receptors are oppositely regulated by the two major cAMP effectors, PKA and Epac [1].

P2X receptors ion channels PKA electrophysiology

Phosphodiesterase Resistance: 6-Modified Analogs Including 6-MB-cAMP Show Enhanced Metabolic Stability Relative to cAMP

Systematic characterization of cyclic nucleotide phosphodiesterase (PDE) catalytic site topology using cAMP analogs as competitive inhibitors demonstrated that modification at the 6-position fundamentally alters PDE-substrate interactions. Across PDE1, PDE2, PDE3, and PDE4 isoforms tested, the 6-amino group of cAMP serves as a critical hydrogen bond donor for interaction with PDE3 and PDE4 catalytic sites [1]. Substitution at this position—as in 6-MB-cAMP and other N⁶-modified analogs—disrupts this essential interaction, conferring resistance to PDE-mediated hydrolysis . In contrast, unmodified cAMP is rapidly hydrolyzed by these PDEs, limiting its effective intracellular half-life and experimental utility [1].

PDE resistance metabolic stability hydrolysis cAMP analog

Solubility and Formulation: 6-MB-cAMP Sodium Salt Offers Defined Aqueous Solubility Supporting Reproducible In Vitro Dosing

6-MB-cAMP sodium salt demonstrates water solubility of 50 mg/mL, producing a clear, colorless solution . This defined solubility facilitates accurate preparation of stock solutions and serial dilutions for in vitro applications. In contrast, non-salt forms or analogs with more hydrophobic substituents may require DMSO solubilization, introducing potential solvent-related confounding effects on cellular assays and complicating direct aqueous dosing protocols .

solubility formulation aqueous solubility cell culture

Research Application Scenarios Where 6-MB-cAMP Sodium Salt Provides Unique Experimental Value


PKA-Specific Pathway Dissection in Cells Co-Expressing PKA, Epac, and NCS-Rapgef2

In experimental systems where multiple cAMP effectors are co-expressed—such as neuroendocrine cells, cardiomyocytes, or vascular smooth muscle—6-MB-cAMP enables selective PKA activation without cross-activating Epac or NCS-Rapgef2. This addresses the fundamental limitation of pan-activators like 8-Br-cAMP and 8-pCPT-cAMP, which activate all three sensors and preclude unambiguous assignment of downstream phenotypes [1]. In PC-12 cells, 6-substituted cAMP analogs including 6-MB-cAMP have been validated for preferential cAPK activation, enabling the demonstration that PKA-selective activation synergizes with Epac-selective activation to induce neurite outgrowth [1].

Combinatorial PKA Activation Strategies Requiring A-Site/B-Site Discrimination

Research protocols requiring differential activation of PKA regulatory subunit binding sites benefit from 6-MB-cAMP's strong preference for the A-site of type II PKA [1]. When combined with B-site-selective analogs such as Sp-5,6-DCl-cBIMPS, 6-MB-cAMP enables targeted, site-specific activation of type II PKA for investigating isozyme-specific functions and allosteric regulation mechanisms [1].

P2X Receptor Subtype-Specific Electrophysiology and Signaling Studies

Investigations of P2X receptor regulation by cAMP signaling require tool compounds that can distinguish PKA-mediated from Epac-mediated effects. 6-MB-cAMP has been validated in HEK cell patch-clamp studies to produce P2X1-invariant/P2X2-inhibitory effects, contrasting with the P2X1-inhibitory/P2X2-enhancing effects of Epac-selective activation [1]. This opposite receptor subtype regulation by PKA versus Epac underscores the necessity of effector-selective tools for accurate interpretation of cAMP-dependent ion channel modulation [1].

Long-Term Cell Culture Experiments Requiring Sustained Intracellular cAMP Signaling

Experiments requiring prolonged cAMP pathway activation—such as multi-day differentiation protocols or chronic exposure studies—demand analogs with resistance to PDE-mediated degradation. 6-MB-cAMP's N⁶-substitution disrupts critical PDE3 and PDE4 interactions with the adenine 6-amino group, conferring PDE resistance that sustains intracellular PKA activation over extended time courses [1]. In hMADS cell adipocyte differentiation studies, 6-MB-cAMP has been employed at 100 μM concentrations from day 0 to day 3 to achieve sustained PKA-selective pathway activation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-MB-Campsodiumsalt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.